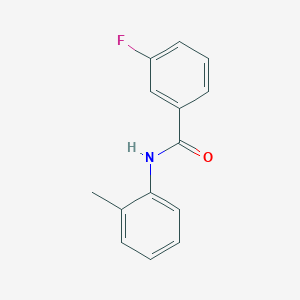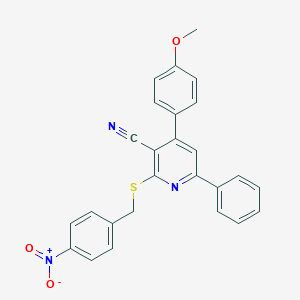
7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .Mécanisme D'action
Target of Action
The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .
Result of Action
The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .
Orientations Futures
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPMJHCJGOPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B403885.png)

![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403888.png)
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403889.png)
![N-[3-(4-ethoxyphenoxy)-5-(3-methylphenoxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403892.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403893.png)
![(4Z)-4-[2-(5-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403894.png)
![2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitro-phenyl)-hydraz](/img/structure/B403896.png)
![4-[(2-Chloro-5-trifluoromethyl-phenyl)-hydrazono]-2-[4-(4-methoxy-phenyl)-thiazo](/img/structure/B403897.png)
![ethyl 4-[(2Z)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B403901.png)
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-[(2-methoxy-5-nitro-phenyl)-hydrazono]-5-](/img/structure/B403904.png)
![2-[(2Z)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]anthracene-9,10-dione](/img/structure/B403906.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403908.png)
